molecular formula C18H23N5O2 B5195311 2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide

2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide

Cat. No.: B5195311
M. Wt: 341.4 g/mol
InChI Key: HEIWRDNWDGXDEJ-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide is a complex organic compound that features a triazole ring linked to an isoquinoline derivative

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-3-21(4-2)17(24)13-23-12-16(19-20-23)18(25)22-10-9-14-7-5-6-8-15(14)11-22/h5-8,12H,3-4,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIWRDNWDGXDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(N=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide typically involves multistep reactions. One common approach starts with the preparation of the isoquinoline derivative, which is then coupled with a triazole moiety. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP, and other peroxides.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and other biochemical pathways . The isoquinoline moiety may interact with various receptors and enzymes, modulating their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)triazol-1-yl]-N,N-diethylacetamide is unique due to its combination of a triazole ring and an isoquinoline derivative, which imparts distinct chemical and biological properties.

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